REACTION_SMILES
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[C:1]([NH2:2])(=[O:3])[c:4]1[cH:5][c:6]([Cl:15])[c:7]([C:8](=[O:9])[O:10][CH3:11])[c:12]([Cl:14])[cH:13]1.[F:16][C:17]([F:18])([F:19])[C:20]([O:21][C:22](=[O:23])[C:24]([F:25])([F:26])[F:27])=[O:28].[OH2:35].[cH:29]1[cH:30][cH:31][n:32][cH:33][cH:34]1>>[C:1](#[N:2])[c:4]1[cH:5][c:6]([Cl:15])[c:7]([C:8](=[O:9])[O:10][CH3:11])[c:12]([Cl:14])[cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1c(Cl)cc(C(N)=O)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OC(=O)C(F)(F)F)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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COC(=O)c1c(Cl)cc(C#N)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |